molecular formula C13H8S3 B161092 4-(2-Naphthyl)-1,3-dithiol-2-thione CAS No. 127198-67-8

4-(2-Naphthyl)-1,3-dithiol-2-thione

Cat. No.: B161092
CAS No.: 127198-67-8
M. Wt: 260.4 g/mol
InChI Key: HNIXPUBYMFMJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Naphthyl)-1,3-dithiol-2-thione is an organic compound characterized by the presence of a naphthyl group attached to a 1,3-dithiol-2-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Naphthyl)-1,3-dithiol-2-thione typically involves the reaction of 2-naphthol with carbon disulfide and a suitable base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Naphthyl)-1,3-dithiol-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitrated or halogenated derivatives of the naphthyl group.

Scientific Research Applications

4-(2-Naphthyl)-1,3-dithiol-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Naphthyl)-1,3-dithiol-2-thione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the naphthyl and dithiol-thione moieties, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-naphthalen-2-yl-1,3-dithiole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8S3/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIXPUBYMFMJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649855
Record name 4-(Naphthalen-2-yl)-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127198-67-8
Record name 4-(Naphthalen-2-yl)-2H-1,3-dithiole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.